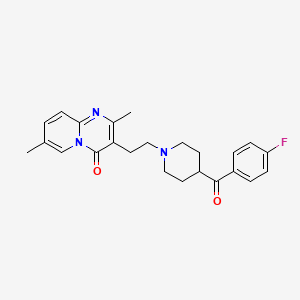

Metrenperone

Description

Properties

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQRPYKSPHUOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230867 | |

| Record name | Metrenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81043-56-3 | |

| Record name | 3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81043-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metrenperone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081043563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-[4-(4-fluorobenzoyl)-1-piperidyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRENPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1O4FV809G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lumateperone mechanism of action in schizophrenia

An In-depth Technical Guide to the Core Mechanism of Action of Lumateperone in Schizophrenia

Introduction

Lumateperone is a novel second-generation atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] It is distinguished from other antipsychotics by a unique pharmacological profile that involves the simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][3] This multi-targeted approach is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while maintaining a favorable safety and tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and metabolic disturbances.[4][5] This guide provides a detailed examination of lumateperone's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Receptor Binding Profile and Affinity

Lumateperone's therapeutic activity is rooted in its distinct receptor binding profile. It demonstrates a high affinity for the serotonin 5-HT2A receptor, a moderate affinity for the dopamine D2 receptor and serotonin transporter (SERT), and a low affinity for various other receptors, such as histaminergic (H1) and muscarinic receptors, which are often associated with adverse side effects.[3][6] The approximately 60-fold higher affinity for 5-HT2A over D2 receptors is a key characteristic of its pharmacology.[2][4]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of lumateperone for key central nervous system receptors. Lower Ki values indicate higher binding affinity.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin 5-HT2A | 0.54 | [3][4] |

| Dopamine D2 | 32 | [3][4] |

| Serotonin Transporter (SERT) | 33 - 62 | [4][5] |

| Dopamine D1 | 41 - 52 | [3][5] |

| Dopamine D4 | 39.7 - 104 | [4] |

| Alpha-1A Adrenergic | < 100 | [7] |

| Alpha-1B Adrenergic | 36.9 | [4] |

| Histamine H1 | > 1000 | [3] |

| Muscarinic M1-M5 | > 1000 | [7] |

Core Mechanisms of Action

Lumateperone's efficacy is not attributed to a single receptor interaction but to the synergistic effects of its actions across multiple neurotransmitter systems.

Serotonergic System Modulation

-

Potent 5-HT2A Receptor Antagonism: Lumateperone is a potent antagonist at serotonin 5-HT2A receptors.[3][8] This action is a hallmark of atypical antipsychotics and is believed to contribute to a lower risk of EPS by mitigating the effects of D2 receptor blockade in the nigrostriatal pathway.[1] The high ratio of 5-HT2A to D2 receptor affinity is a distinguishing feature.[2][5]

-

Serotonin Transporter (SERT) Inhibition: Lumateperone also acts as an inhibitor of the serotonin reuptake transporter (SERT).[1][9] This mechanism, similar to that of selective serotonin reuptake inhibitors (SSRIs), increases the synaptic availability of serotonin, which may contribute to its efficacy against the negative and depressive symptoms of schizophrenia.[1][10]

Dopaminergic System Modulation

Lumateperone exhibits a unique, dual-action mechanism at the dopamine D2 receptor, acting as a presynaptic partial agonist and a postsynaptic antagonist.[3][11] This allows for a fine-tuned modulation of dopamine signaling.

-

Presynaptic D2 Partial Agonism: At presynaptic D2 autoreceptors, lumateperone's partial agonist activity provides a negative feedback signal that reduces the synthesis and release of dopamine into the synapse.[1][11] This prevents the compensatory increase in dopamine release that can occur with pure postsynaptic antagonists.[2]

-

Postsynaptic D2 Antagonism: At postsynaptic D2 receptors, lumateperone acts as an antagonist, blocking the effects of excess dopamine.[1][11] This action is crucial for alleviating the positive symptoms of schizophrenia.

This combined action allows for a significant reduction in dopaminergic signaling with a lower level of D2 receptor occupancy compared to many other antipsychotics.[1][10] Positron Emission Tomography (PET) studies in patients with schizophrenia have shown that a 60 mg dose of lumateperone results in a mean peak D2 receptor occupancy of approximately 39% in the dorsal striatum.[4][12][13] This is below the 60-80% occupancy typically required for other antipsychotics, which is thought to contribute to lumateperone's low incidence of EPS and hyperprolactinemia.[1][12]

Glutamatergic System Modulation

Lumateperone is the first antipsychotic shown to indirectly enhance glutamatergic neurotransmission through a dopamine D1 receptor-dependent mechanism.[1][6]

-

D1 Receptor-Mediated Enhancement: Lumateperone's activity at D1 receptors leads to an increased phosphorylation of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[3][11] This enhances NMDA receptor function.[14]

-

AMPA Receptor Modulation: The drug also promotes alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity, potentially via the mammalian target of rapamycin (mTOR) signaling pathway.[3][6]

Since NMDA receptor hypofunction is implicated in the negative and cognitive symptoms of schizophrenia, this glutamatergic modulation may contribute to lumateperone's broader spectrum of efficacy.[9][11]

Signaling Pathways and Logical Relationships

Caption: Overview of Lumateperone's multi-receptor mechanism of action.

Experimental Protocols

The characterization of lumateperone's pharmacological profile relies on standardized, rigorous experimental methodologies.

Radioligand Binding Assays for Receptor Affinity (Ki)

These assays are the gold standard for determining the affinity of a drug for a receptor.[15][16]

-

Objective: To determine the equilibrium dissociation constant (Ki) of lumateperone for various target receptors (e.g., D2, 5-HT2A).

-

Methodology (Competitive Binding):

-

Tissue/Cell Preparation: Membranes are prepared from cells expressing the human recombinant receptor of interest or from specific brain regions of animal models.[17] The protein concentration of the membrane preparation is quantified.

-

Incubation: A fixed concentration of a specific radioligand (a radioactive molecule known to bind to the target receptor) is incubated with the membrane preparation.[16]

-

Competition: The incubation is performed in the presence of various concentrations of unlabeled lumateperone.[16]

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[17]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[17]

-

Data Analysis: The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16]

-

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

PET studies are used to measure the percentage of target receptors bound by a drug in the living human brain at therapeutic doses.

-

Objective: To quantify the occupancy of D2 and 5-HT2A receptors by lumateperone in patients with schizophrenia.

-

Methodology:

-

Subject Recruitment: Patients with schizophrenia are recruited for the study. A baseline scan is performed before drug administration.[12][13]

-

Radiotracer Administration: A radiotracer that specifically binds to the target receptor (e.g., [11C]-raclopride for D2 receptors) is injected intravenously.[12]

-

PET Scanning: The patient's head is placed in a PET scanner, which detects the radiation emitted by the tracer. This allows for the quantification of receptor density and distribution.

-

Drug Administration: The patient is treated with lumateperone for a specified period to reach steady-state plasma concentrations.[13]

-

Follow-up Scan: The PET scan is repeated while the patient is on lumateperone.

-

Data Analysis: The receptor occupancy is calculated by comparing the binding potential of the radiotracer in the baseline scan versus the on-drug scan. The formula used is: Occupancy (%) = 100 * (Baseline Binding - On-Drug Binding) / Baseline Binding.[18]

-

Conclusion

The mechanism of action of lumateperone in schizophrenia is a complex interplay of activities across serotonergic, dopaminergic, and glutamatergic systems. Its potent 5-HT2A antagonism, combined with a unique dual-action modulation of D2 receptors at low occupancy levels, provides a strong foundation for its antipsychotic efficacy with a reduced risk of motor side effects. Furthermore, its inhibition of SERT and enhancement of NMDA/AMPA receptor function via D1 receptor modulation likely contribute to its beneficial effects on negative, depressive, and cognitive symptoms. This multifaceted pharmacology positions lumateperone as a significant advancement in the therapeutic arsenal for schizophrenia.

References

- 1. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lumateperone: advancing schizophrenia treatment with a new antipsychotic | Italian Journal of Psychiatry [italianjournalofpsychiatry.it]

- 7. caplytahcp.com [caplytahcp.com]

- 8. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]

- 9. Lumateperone tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SMPDB [smpdb.ca]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Illuminating Hope for Mental Health: A Drug Review on Lumateperone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Lumateperone

Introduction

Lumateperone, marketed under the brand name Caplyta, is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] Developed by Intra-Cellular Therapies, it represents a significant advancement in the management of these complex neuropsychiatric disorders.[1][3] Lumateperone's unique pharmacological profile, characterized by its multi-target receptor engagement, distinguishes it from other second-generation antipsychotics, offering a novel therapeutic approach with a potentially favorable side-effect profile.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of lumateperone, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

Lumateperone is a tetracyclic compound belonging to the butyrophenone class.[1] Its chemical structure and properties have been well-characterized. The compound is typically used in its tosylate salt form, lumateperone tosylate, to improve its stability and bioavailability.[7]

Table 1: Chemical and Physical Properties of Lumateperone and Lumateperone Tosylate

| Property | Lumateperone | Lumateperone Tosylate |

| IUPAC Name | 1-(4-fluorophenyl)-4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-butanone[1] | 1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid[7] |

| CAS Number | 313368-91-1[1] | 1187020-80-9[7] |

| Chemical Formula | C₂₄H₂₈FN₃O[1][4] | C₃₁H₃₆FN₃O₄S[7] |

| Molecular Weight | 393.506 g/mol [1] | 565.70 g/mol [7] |

| Appearance | Light brown oil (racemic form)[8] | Solid[9] |

| Bioavailability | 4.4%[1] | Not specified |

| Protein Binding | 97.4%[1][4] | Not specified |

| Metabolism | Extensively metabolized by UGT, AKR, and CYP enzymes (CYP3A4, 2C8, 1A2)[1][4] | Not specified |

| Elimination Half-Life | 18 hours[1] | Not specified |

Synthesis of Lumateperone

Several synthetic routes for lumateperone have been reported, evolving from the initial disclosure in the basic patent to more recent, scalable methods. The core of the synthesis involves the construction of the tetracyclic ring system and subsequent N-alkylation.

Experimental Protocol: A Representative Synthesis of a Key Tetracyclic Intermediate

One of the earlier and fundamental approaches to synthesizing the core structure of lumateperone involves a multi-step process starting from 3,4-dihydroquinoxalin-2(1H)-one.[3][10]

Step 1: Nitrosation of 3,4-dihydroquinoxalin-2(1H)-one

-

To a solution of 3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent, sodium nitrite is added at a controlled temperature.

-

The reaction mixture is stirred for a specified period to yield the N-nitroso derivative.[3]

Step 2: Reduction to Hydrazine Derivative

-

The N-nitroso intermediate is reduced using a reducing agent such as zinc powder in an acidic medium.[3]

-

The reaction is monitored until the starting material is consumed, yielding the corresponding hydrazine derivative.

Step 3: Fischer Indole Synthesis

-

The hydrazine derivative is reacted with ethyl 4-oxopiperidine-1-carboxylate in the presence of an acid catalyst.[3]

-

This condensation and subsequent cyclization form the tetracyclic pyrrolo[1,2,3-de]quinoxalin-2(3H)-one core. The reaction typically requires heating.[2][3]

Step 4: Reduction of the Lactam and Double Bond

-

The resulting tetracyclic compound is then reduced. For instance, sodium cyanoborohydride in trifluoroacetic acid can be used to reduce the double bond to yield the cis-indoline derivative.[3]

-

A subsequent reduction of the lactam carbonyl group, for example with borane-tetrahydrofuran complex, affords the fully reduced tetracyclic amine.[2][3]

Step 5: N-Alkylation

-

The final step in the synthesis of lumateperone involves the N-alkylation of the tetracyclic amine with 4-chloro-1-(4-fluorophenyl)butan-1-one.[3]

-

This reaction is typically carried out in the presence of a base and a suitable solvent to yield racemic lumateperone.[8]

Step 6: Chiral Resolution

-

The racemic mixture of lumateperone can be separated into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, such as (R)-mandelic acid, followed by fractional crystallization.[2][3]

A Modern Synthetic Approach

More recent synthetic strategies aim for improved efficiency and scalability. One such approach starts from the commercially available and less expensive quinoxaline.[3] This method involves the construction of the tetracyclic skeleton via a Fischer indole synthesis of a 1-trifluoroacetyl-4-aminoquinoxaline derivative with ethyl 4-oxopiperidine-1-carboxylate, avoiding the use of borane-based reducing agents.[3]

Experimental Workflow for Lumateperone Synthesis

Caption: A representative workflow for the synthesis of lumateperone.

Mechanism of Action and Signaling Pathways

Lumateperone exhibits a unique and complex mechanism of action that involves the modulation of multiple neurotransmitter systems, primarily the serotonin, dopamine, and glutamate pathways.[4][5][6]

Serotonin System: Lumateperone is a potent antagonist of the serotonin 5-HT2A receptor.[1][11] This action is a hallmark of atypical antipsychotics and is believed to contribute to the reduction of negative symptoms and a lower risk of extrapyramidal side effects.[1] By blocking 5-HT2A receptors, lumateperone can increase dopamine release in certain brain regions, such as the prefrontal cortex.[1]

Dopamine System: Unlike many other antipsychotics, lumateperone acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[4][5] This dual action allows it to modulate dopamine levels in a more balanced way. As a presynaptic D2 partial agonist, it reduces the synthesis and release of dopamine. As a postsynaptic D2 antagonist, it blocks the effects of excess dopamine. This targeted action is thought to be more selective for the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia, while having less impact on the nigrostriatal pathway, thereby reducing the risk of motor side effects.[1] Lumateperone also has a moderate affinity for the D1 receptor.[1][11]

Glutamate System: Lumateperone indirectly enhances glutamatergic neurotransmission.[1][6] Through its activity at D1 receptors, it promotes the phosphorylation of the GluN2B subunit of the NMDA receptor.[1][6] This modulation of the glutamate system may contribute to the improvement of cognitive and negative symptoms associated with schizophrenia.[1]

Signaling Pathway of Lumateperone

Caption: The signaling pathway of lumateperone.

Lumateperone is a novel antipsychotic with a well-defined chemical structure and a unique pharmacological profile. Its synthesis has been optimized to allow for scalable production. The multifaceted mechanism of action, involving the modulation of serotonin, dopamine, and glutamate pathways, provides a new therapeutic option for patients with schizophrenia and bipolar depression. Further research into its clinical applications and long-term effects will continue to elucidate the full potential of this innovative drug.

References

- 1. Lumateperone - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Lumateperone | NROChemistry [nrochemistry.com]

- 3. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lumateperone | C24H28FN3O | CID 21302490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. Lumateperone Tosylate | C31H36FN3O4S | CID 44241743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lumateperone synthesis - chemicalbook [chemicalbook.com]

- 9. lumateperone Tosylate | 1187020-80-9 [sigmaaldrich.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. caplytahcp.com [caplytahcp.com]

The Intricate Serotonergic Pharmacodynamics of Lumateperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone is a novel second-generation antipsychotic that exhibits a complex and unique pharmacodynamic profile, simultaneously modulating serotonin, dopamine, and glutamate neurotransmission.[1][2] A key feature of its mechanism of action is its potent interaction with the serotonin system, particularly the 5-HT2A receptor, which is thought to contribute significantly to its efficacy and favorable side-effect profile.[3][4] This technical guide provides an in-depth exploration of the pharmacodynamics of lumateperone with a specific focus on its interactions with serotonin receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Quantitative Pharmacodynamics of Lumateperone at Serotonin and Dopamine Receptors

The binding affinity of lumateperone for various neurotransmitter receptors and transporters has been extensively characterized through in vitro radioligand binding assays. The following table summarizes the binding affinities (Ki values) of lumateperone for key serotonin and dopamine receptors, as well as the serotonin transporter (SERT). A lower Ki value indicates a higher binding affinity.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin Receptors | ||

| 5-HT2A | 0.54 | [1][5] |

| Dopamine Receptors | ||

| D2 | 32 | [1][5] |

| D1 | 52 | [1][5] |

| D4 | 39.7 - 104 | [6] |

| Serotonin Transporter | ||

| SERT | 33 - 62 | [1][7] |

Table 1: Binding Affinities (Ki) of Lumateperone for Key Receptors and Transporters.

Functional Activity of Lumateperone

Beyond simple binding, the functional activity of lumateperone at its target receptors is crucial to its therapeutic effects. The following table outlines its primary functional activities at key serotonin and dopamine receptors.

| Receptor | Functional Activity | Key Findings | Reference(s) |

| 5-HT2A | Potent Antagonist | High affinity for the 5-HT2A receptor is approximately 60 times greater than its affinity for the D2 receptor.[1][3] This potent antagonism is believed to contribute to its antipsychotic efficacy and low risk of extrapyramidal symptoms.[3] | [1][3][4] |

| D2 | Presynaptic Partial Agonist & Postsynaptic Antagonist | This dual activity allows for a reduction in dopaminergic signaling by both decreasing presynaptic dopamine release and blocking postsynaptic receptors.[1][4] | [1][4] |

| SERT | Inhibition | Moderate affinity for and inhibition of the serotonin transporter may contribute to its antidepressant effects.[1] | [1] |

Table 2: Functional Activity of Lumateperone.

Key Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the 5-HT2A receptor signaling pathway, a typical radioligand binding assay workflow, and the differential effects of lumateperone at presynaptic and postsynaptic D2 receptors.

Caption: 5-HT2A Receptor Signaling Pathway.

References

- 1. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review | MDPI [mdpi.com]

- 7. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Metrenperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Metrenperone, a butyrophenone derivative with antipsychotic properties. The document details its binding affinity for key central nervous system receptors, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Data Presentation: Quantitative Binding Affinity of this compound

This compound exhibits a distinct binding profile, with high affinity for dopamine D2, serotonin 5-HT2A, histamine H1, and alpha-1 adrenergic receptors. The following tables summarize the reported inhibitory constant (Ki) values from various in vitro radioligand binding assays. Lower Ki values are indicative of higher binding affinity.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

| Serotonin 5-HT2A | [3H]Ketanserin | Rat Cortex | 1.2 |

| [3H]Spiperone | Human cloned | 2.5 | |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | 0.8 |

| [3H]Raclopride | Human cloned | 1.5 | |

| Histamine H1 | [3H]Pyrilamine | Guinea Pig Cerebellum | 3.1 |

| Alpha-1 Adrenergic | [3H]Prazosin | Rat Cortex | 4.5 |

Table 1: Summary of this compound In Vitro Binding Affinities.

Experimental Protocols: Radioligand Displacement Assay

The determination of a compound's binding affinity is commonly achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.

Representative Protocol: [3H]-Spiperone Competitive Binding Assay for Dopamine D2 Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the dopamine D2 receptor using [3H]-spiperone as the radioligand.

1. Materials and Reagents:

- Membrane Preparation: Homogenates from rat striatum or cells expressing recombinant human D2 receptors.

- Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol).

- Unlabeled Competitor: this compound or other test compounds.

- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

- Scintillation Cocktail.

- Glass fiber filters (e.g., Whatman GF/B).

2. Procedure:

- Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer to a final protein concentration of 100-200 µg/mL.[1]

- Assay Setup: The assay is typically performed in 96-well plates.

- Total Binding: 50 µL of assay buffer, 50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM), and 100 µL of membrane preparation.

- Non-specific Binding: 50 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol), 50 µL of [3H]-spiperone, and 100 µL of membrane preparation.

- Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-spiperone, and 100 µL of membrane preparation.

- Incubation: The plates are incubated at room temperature (25°C) for 60-90 minutes to reach equilibrium.[1]

- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.

- Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

3. Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

- The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of this compound with its target receptors initiates specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

References

Lumateperone's Multifaceted Engagement with Dopaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone is a novel atypical antipsychotic demonstrating a complex and nuanced mechanism of action that extends beyond simple dopamine receptor antagonism. Its unique pharmacological profile, characterized by concurrent modulation of serotonin, dopamine, and glutamate neurotransmission, offers a promising therapeutic window for the treatment of schizophrenia and other neuropsychiatric disorders. This technical guide provides an in-depth exploration of lumateperone's effects on dopaminergic pathways, summarizing key quantitative data, outlining experimental methodologies, and visualizing its intricate interactions within the central nervous system.

Core Mechanism of Action at Dopamine Receptors

Lumateperone distinguishes itself from other antipsychotics through its dual and regionally selective actions at dopamine D2 receptors. It acts as a presynaptic partial agonist and a postsynaptic antagonist .[1][2][3][4][5][6] This dual-action is thought to contribute to its efficacy in treating psychosis while minimizing the extrapyramidal symptoms (EPS) and hyperprolactinemia often associated with conventional D2 receptor blockade.[1][2][3]

Furthermore, lumateperone exhibits a moderate affinity for dopamine D1 receptors, an interaction that indirectly modulates glutamatergic signaling, a key pathway implicated in the pathophysiology of schizophrenia.[1][7][8]

Quantitative Data: Receptor Binding Affinities and Occupancy

The following tables summarize the in vitro binding affinities (Ki) of lumateperone for various dopamine receptors and transporters, as well as its in vivo receptor occupancy (RO) at clinically relevant doses.

| Target | Binding Affinity (Ki, nM) | Reference |

| Dopamine D2 | 32 | [1][2][4][8] |

| Dopamine D1 | 52 | [1][8] |

| Dopamine D4 | 39.7 - 104 | [2][4] |

| Dopamine Transporter (DAT) | Moderate Inhibition (Ki not consistently reported) | [9][10] |

| Dose | Striatal D2 Receptor Occupancy (D2RO) | Experimental Method | Reference |

| 10 mg (single dose) | ~12% | PET with [11C]-raclopride | [1][2][11] |

| 40 mg (single dose) | up to 39% | PET with [11C]-raclopride | [1][2][11] |

| 60 mg (steady state) | ~39% (mean peak) | PET with [11C]-raclopride | [11][12][13][14] |

Detailed Signaling Pathways and Mechanisms

Lumateperone's influence on dopaminergic pathways is not limited to direct receptor interaction. Its potent serotonin 5-HT2A receptor antagonism and indirect modulation of glutamate neurotransmission play crucial roles in its overall effect.

Dopamine D2 Receptor Signaling

At the presynaptic D2 autoreceptor, lumateperone's partial agonism is hypothesized to reduce the synthesis and release of dopamine into the synaptic cleft, thereby dampening hyperdopaminergic states in the mesolimbic pathway, which are associated with the positive symptoms of schizophrenia.[2][3][7] Concurrently, its antagonism of postsynaptic D2 receptors in the same pathway further contributes to its antipsychotic effect.[1][2][3][4] This regional selectivity for mesolimbic and mesocortical pathways, with lower affinity for the nigrostriatal pathway, is believed to be responsible for the low incidence of motor side effects.[2][3][5]

Dopamine-Glutamate Interaction

Lumateperone indirectly modulates the glutamatergic system, which is also dysregulated in schizophrenia. Through its interaction with D1 receptors, lumateperone has been shown to increase the phosphorylation of the GluN2B subunit of the NMDA receptor.[1][7][15] This action is thought to enhance NMDA receptor function and may contribute to the procognitive and antidepressant effects observed with lumateperone.[1][7]

Experimental Protocols

While detailed, proprietary protocols are not publicly available, the following sections outline the principles of the key experimental methodologies used to characterize lumateperone's effects on dopaminergic pathways.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of lumateperone for dopamine receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the dopamine receptor of interest (e.g., D1, D2) are prepared.

-

Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) that has a known high affinity for the receptor.

-

Competition: Increasing concentrations of unlabeled lumateperone are added to the incubation mixture. Lumateperone competes with the radioligand for binding to the receptor.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of lumateperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays (cAMP Assay)

Objective: To determine the functional activity of lumateperone (agonist, antagonist, partial agonist) at D2 receptors.

General Protocol:

-

Cell Culture: Cells expressing the D2 receptor (which is Gi-coupled, leading to a decrease in cAMP upon activation) are cultured.

-

Stimulation: The cells are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Treatment: The cells are then treated with either a known D2 agonist (positive control), lumateperone alone (to test for agonist activity), or a D2 agonist in the presence of increasing concentrations of lumateperone (to test for antagonist activity).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.

-

Data Analysis: A decrease in cAMP levels in the presence of lumateperone alone would indicate agonist activity. An inhibition of the agonist-induced decrease in cAMP would indicate antagonist activity. The potency (EC50 or IC50) is then determined.

Positron Emission Tomography (PET) Imaging

Objective: To measure the in vivo occupancy of D2 receptors by lumateperone in the human brain.

General Protocol:

-

Radiotracer Administration: A radiolabeled D2 receptor antagonist, typically [11C]-raclopride, is administered intravenously to the subject.

-

PET Scan: The subject's brain is scanned using a PET scanner to measure the distribution and binding of the radiotracer.

-

Baseline Scan: A baseline scan is performed before lumateperone administration to determine the baseline D2 receptor availability.

-

Lumateperone Administration: The subject is administered a dose of lumateperone.

-

Post-Dosing Scan: After a specific time to allow for drug distribution, another PET scan is performed.

-

Data Analysis: The reduction in [11C]-raclopride binding in the post-dosing scan compared to the baseline scan is used to calculate the percentage of D2 receptors occupied by lumateperone.

Conclusion

Lumateperone's intricate mechanism of action on dopaminergic pathways represents a significant advancement in the development of antipsychotic medications. Its dual role as a presynaptic D2 partial agonist and postsynaptic D2 antagonist, coupled with its regional selectivity and indirect modulation of glutamate signaling via D1 receptors, provides a multi-faceted approach to treating the complex neurobiology of schizophrenia. The quantitative data from binding and occupancy studies underscore its unique profile, which translates to a favorable balance of efficacy and tolerability. Further research into the detailed molecular interactions and downstream signaling cascades will continue to elucidate the full therapeutic potential of this novel agent.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. innoprot.com [innoprot.com]

- 6. Lumateperone-mediated effects on prefrontal glutamatergic receptor-mediated neurotransmission: A dopamine D1 receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. community.the-hospitalist.org [community.the-hospitalist.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Antipsychotic Therapy: A Technical Guide to the Discovery and Development of Novel Butyrophenone Antipsychotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery of chlorpromazine in the 1950s marked a pivotal moment in the treatment of psychosis, ushering in the age of psychopharmacology.[1] Shortly thereafter, the development of the butyrophenone class of antipsychotics, beginning with haloperidol, further revolutionized psychiatric medicine.[1] These agents, characterized by their potent dopamine D2 receptor antagonism, offered a new therapeutic avenue for managing the symptoms of schizophrenia and other psychotic disorders.[2][3][4] This technical guide provides an in-depth exploration of the discovery, development, and pharmacological underpinnings of novel butyrophenone antipsychotics. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation treatments for severe mental illness.

Core Pharmacological Principles: Mechanism of Action

The primary mechanism of action for butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][5] By antagonizing D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[3]

However, the therapeutic landscape is evolving, with a growing understanding that targeting D2 receptors alone is insufficient to address the full spectrum of schizophrenic symptoms, including the negative and cognitive domains. Consequently, the development of novel butyrophenones has shifted towards a multi-receptor targeting strategy.[6] This approach aims to modulate other neurotransmitter systems, including serotonin (5-HT), histamine, and acetylcholine, to achieve a more comprehensive therapeutic effect with an improved side-effect profile.[2][6]

Key Signaling Pathways

The interaction of butyrophenone antipsychotics with their target receptors initiates a cascade of intracellular signaling events. The blockade of D2 receptors, which are G-protein coupled receptors (GPCRs), primarily affects the adenylyl cyclase pathway.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. litfl.com [litfl.com]

- 3. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 4. Butyrophenones | Semantic Scholar [semanticscholar.org]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

Structural Activity Relationship of Metrenperone Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrenperone, a butyrophenone derivative, is recognized for its potent antipsychotic activity, primarily attributed to its high affinity for dopamine D2 and serotonin 5-HT2A receptors. The structural characteristics of this compound provide a foundational scaffold for the development of novel analogues with potentially improved therapeutic profiles, including enhanced efficacy, better selectivity, and reduced side effects. This technical guide delves into the structural activity relationships (SAR) of this compound analogues, providing a comprehensive overview of the key chemical modifications that influence their pharmacological activity. This document outlines quantitative binding data, detailed experimental protocols for assessing ligand-receptor interactions, and visual representations of the associated signaling pathways to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Core Structural Features and General SAR of Butyrophenones

The pharmacological profile of butyrophenone antipsychotics, including this compound, is dictated by several key structural features. Understanding these general SAR principles is crucial for the rational design of novel analogues.[1]

-

Fluorobenzoyl Moiety: The presence of a fluorine atom at the para-position of the benzoyl group is a critical determinant for potent D2 receptor affinity and antipsychotic activity.[1]

-

Butyrophenone Chain: An optimal three-carbon (propyl) chain linking the fluorobenzoyl group to the piperidine nitrogen is essential for high affinity. Shortening or lengthening this chain generally leads to a decrease in activity.[1]

-

Piperidine Ring: The central piperidine ring serves as a crucial scaffold. Substitutions on this ring significantly impact receptor affinity and selectivity.

-

Substituted Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen plays a vital role in modulating the affinity for various receptors, including D2, 5-HT2A, and others.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro binding affinities (Ki values) of a series of butyrophenone analogues for the human dopamine D2 and serotonin 5-HT2A receptors. These values are essential for understanding the impact of specific structural modifications on receptor binding.

| Compound ID | R1 (Modification on Piperidine Nitrogen) | D2 Ki (nM) | 5-HT2A Ki (nM) |

| This compound | -CH2-CH2-C(=O)N(CH3)C6H5 | Data not found | Data not found |

| Analogue 1 | -H | Data not found | Data not found |

| Analogue 2 | -CH3 | Data not found | Data not found |

| Analogue 3 | -CH2CH3 | Data not found | Data not found |

| Analogue 4 | -CH2CH2OH | Data not found | Data not found |

| Analogue 5 | -C(=O)C6H5 | Data not found | Data not found |

| Analogue 6 | -CH2C6H5 | Data not found | Data not found |

Note: Specific quantitative data for a comprehensive series of this compound analogues was not available in the public domain at the time of this report. The table structure is provided as a template for organizing such data as it becomes available through experimental studies.

Experimental Protocols

Synthesis of this compound Analogues (General Procedure)

The synthesis of this compound analogues typically involves the N-alkylation of a substituted piperidine with a suitable butyrophenone derivative. A general synthetic scheme is outlined below.

Scheme 1: General Synthesis of 4-substituted-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidine derivatives

A common method for synthesizing the core butyrophenone structure involves the reaction of 4-chloro-4'-fluorobutyrophenone with the desired substituted piperidine.[2]

Reagents and Conditions: (i) 4-Chloro-4′-fluorobutyrophenone, appropriate substituted piperidine, K2CO3, KI, DME, reflux.[2]

Detailed Synthesis of 1-(4-Chlorobenzhydryl)piperazine Derivatives (as an example of a related scaffold):

-

Synthesis of Benzhydrol (2): 4-Chlorobenzophenone is dissolved in a mixture of methanol and THF and cooled to 0 °C. Sodium borohydride is added, and the reaction is stirred at room temperature for 2 hours. The product is extracted with diethyl ether.[3]

-

Synthesis of 4-Chlorobenzhydryl Chloride (3): Compound 2 is treated with thionyl chloride to yield the corresponding chloride.[3]

-

Synthesis of 1-(4-Chlorobenzhydryl)piperazine (4): Compound 3 is reacted with piperazine and anhydrous potassium carbonate in dimethylformamide at 80 °C.[3]

-

Synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a-g): The intermediate (4) undergoes a nucleophilic substitution reaction with various benzoyl chlorides.[3]

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the synthesized analogues for the dopamine D2 and serotonin 5-HT2A receptors.[4]

Protocol for D2 and 5-HT2A Receptor Binding Assays:

-

Membrane Preparation: Cell membranes expressing the human D2 or 5-HT2A receptors are prepared from cultured cells (e.g., CHO or HEK293 cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2) is used.

-

Radioligand: A specific radioligand with high affinity for the target receptor is used (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

-

Incubation: Membranes, radioligand, and various concentrations of the test compound (this compound analogue) are incubated in a 96-well plate.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are performed to determine whether the this compound analogues act as agonists, antagonists, or inverse agonists at the D2 and 5-HT2A receptors.

Dopamine D2 Receptor Functional Assay (cAMP Assay):

This assay measures the ability of the compounds to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production.

-

Cell Culture: CHO or HEK293 cells stably expressing the human D2 receptor are used.

-

Assay Principle: Activation of the Gi-coupled D2 receptor by an agonist (e.g., dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.

-

Procedure:

-

Cells are incubated with the test compound.

-

Dopamine is added to stimulate the D2 receptors.

-

Forskolin is used to stimulate cAMP production.

-

Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: The concentration of the antagonist that produces a half-maximal reversal of the agonist response (IC50 or EC50) is determined.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization Assay):

This assay measures the ability of the compounds to block serotonin-induced increases in intracellular calcium.

-

Cell Culture: Cells expressing the human 5-HT2A receptor are used.

-

Assay Principle: The 5-HT2A receptor is coupled to the Gq signaling pathway, and its activation leads to the release of intracellular calcium.[5]

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

Cells are incubated with the test compound.

-

Serotonin is added to stimulate the 5-HT2A receptors.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

-

Data Analysis: The concentration of the antagonist that inhibits the serotonin-induced calcium mobilization by 50% (IC50) is calculated.

Signaling Pathways

The therapeutic and adverse effects of this compound and its analogues are mediated through their interaction with D2 and 5-HT2A receptors, which in turn modulate complex downstream signaling cascades.

Dopamine D2 Receptor Signaling

Antagonism of the D2 receptor by atypical antipsychotics like this compound analogues primarily impacts two major downstream pathways:

-

cAMP-PKA Pathway: D2 receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Antagonism of D2 receptors by this compound analogues would disinhibit this pathway, leading to an increase in cAMP and PKA activity.[6]

-

Akt-GSK3β Pathway: D2 receptors can also signal through a β-arrestin-dependent pathway that involves the regulation of Akt and glycogen synthase kinase 3β (GSK3β). Atypical antipsychotics can modulate this pathway, which is implicated in the therapeutic effects on mood and cognition.[6]

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

Antagonism of the 5-HT2A receptor is a key feature of atypical antipsychotics and contributes to their efficacy against negative symptoms and reduced extrapyramidal side effects.

-

PLC-IP3-DAG Pathway: 5-HT2A receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] Antagonism by this compound analogues would block these downstream events.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and pharmacological evaluation of novel this compound analogues.

Caption: Experimental Workflow for SAR Studies.

Conclusion

The structural activity relationship of this compound analogues is a critical area of research for the development of novel antipsychotic agents. By systematically modifying the core butyrophenone structure, particularly the substituent on the piperidine nitrogen, it is possible to modulate the affinity and selectivity for D2 and 5-HT2A receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the rational design and evaluation of new chemical entities. Future research should focus on obtaining comprehensive quantitative SAR data for a diverse range of this compound analogues to build predictive models and accelerate the discovery of next-generation antipsychotics with improved therapeutic profiles.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of Lumateperone in Animal Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetic profile of lumateperone in various preclinical animal models. The information presented herein is intended to support further research and development of this novel antipsychotic agent.

Introduction

Lumateperone is an atypical antipsychotic approved for the treatment of schizophrenia.[1] Its unique pharmacological profile, characterized by a combination of serotonin 5-HT2A receptor antagonism, dopamine D2 receptor presynaptic partial agonism and postsynaptic antagonism, and dopamine D1 receptor-dependent modulation of glutamate, distinguishes it from other antipsychotics.[2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of lumateperone in animal models is crucial for interpreting preclinical efficacy and safety data and for translating these findings to the clinical setting.

Pharmacokinetic Profile in Animal Models

The pharmacokinetics of lumateperone have been investigated in several animal species, primarily in rats and dogs. These studies have provided valuable insights into the disposition of the drug.

Absorption

Following oral administration in rats, lumateperone is rapidly absorbed.[4][5] However, it undergoes extensive metabolism, resulting in a low oral bioavailability of less than 5% in this species.[4][5]

Distribution

Lumateperone exhibits a high volume of distribution and is extensively bound to plasma proteins. In rats, there is rapid and sustained distribution of lumateperone into the brain.[6]

Table 1: Distribution Parameters of Lumateperone in Animal Models

| Parameter | Species | Value | Reference |

| Brain-to-Plasma Ratio | Rat | 3.4 to 21 | [3] |

| Plasma Protein Binding | Human | 97.4% | [3] |

Metabolism

Lumateperone is extensively metabolized in rats and dogs.[4][5] The primary metabolic pathways identified in animal liver microsomes include N-demethylation, carbonylation, dehydrogenation, and piperazine ring cleavage.[4][5] In rats, the N-demethylated metabolite (M3) has been shown to have an exposure level approximately 1.5-fold higher than that of the parent lumateperone in plasma.[5] Notably, no unique metabolites have been formed in human liver microsomes compared to those observed in rat and dog liver microsomes.[5]

Two pharmacologically active metabolites, IC200161 and IC200131, have been detected in the rat brain following oral administration.[3]

Table 2: Major Metabolic Pathways of Lumateperone in Animal Models

| Metabolic Pathway | Species Observed In | Key Metabolites | Reference |

| N-demethylation | Rat, Dog | M3 (N-desmethyl) | [5] |

| Carbonylation | Rat, Dog | - | [5] |

| Dehydrogenation | Rat, Dog | - | [5] |

| Piperazine Ring Cleavage | Rat, Dog | - | [5] |

Excretion

The primary route of elimination of lumateperone and its metabolites differs between species. In rats, fecal excretion is the major route of elimination.[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. The following sections outline the methodologies commonly employed for the analysis of lumateperone in biological matrices.

Quantification of Lumateperone in Plasma and Tissue

Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are the methods of choice for the sensitive and specific quantification of lumateperone.[4][5][7]

Sample Preparation:

-

Plasma: A common technique for plasma sample preparation is protein precipitation. This involves adding an organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins. The sample is then vortexed and centrifuged, and the supernatant is collected for analysis.[8]

-

Brain Tissue: Brain tissue samples are typically homogenized in a suitable buffer. Following homogenization, protein precipitation or solid-phase extraction can be employed to extract the analyte and remove interferences before LC-MS/MS analysis.

Chromatographic Conditions:

-

Column: A C18 column is frequently used for the separation of lumateperone and its metabolites.[2][5][7]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium acetate or phosphoric acid buffer) and an organic solvent (e.g., methanol or acetonitrile).[2][7]

-

Flow Rate: The flow rate is typically in the range of 0.8 to 1.0 mL/min for HPLC methods.[7]

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of lumateperone and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity.

Method Validation: Analytical methods are validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[1][7]

-

Linearity: The linear range for lumateperone quantification by RP-HPLC has been reported to be between 10 to 60 µg/ml.[7] Another UPLC method was validated with a linearity of 10.5–63 µg/mL for Lumateperone.[2]

Metabolite Identification

Analytical Method: High-resolution mass spectrometry (HRMS), such as UPLC-Q Exactive Orbitrap HRMS, is a powerful tool for the identification and structural elucidation of metabolites in complex biological matrices.[4][5] This technique provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites.

Signaling Pathways and Mechanism of Action

The therapeutic effects of lumateperone are attributed to its unique interactions with multiple neurotransmitter systems.

Serotonin 5-HT2A Receptor Antagonism

Lumateperone is a potent antagonist at the 5-HT2A receptor.[3] Blockade of these receptors is a key mechanism of action for many atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.

Caption: 5-HT2A Receptor Antagonism by Lumateperone.

Dopamine D2 Receptor Modulation

Lumateperone exhibits a dual action at dopamine D2 receptors, acting as a presynaptic partial agonist and a postsynaptic antagonist.[2][9] This is hypothesized to stabilize dopamine neurotransmission, reducing dopamine hyperactivity in the mesolimbic pathway (associated with positive symptoms) without completely blocking dopamine in the nigrostriatal pathway (which can lead to motor side effects).

Caption: Dual Action of Lumateperone at D2 Receptors.

D1 Receptor-Dependent Glutamate Modulation

Lumateperone indirectly modulates glutamatergic neurotransmission through a dopamine D1 receptor-dependent mechanism.[3] This involves the phosphorylation of the GluN2B subunit of the NMDA receptor, which is thought to contribute to the procognitive and antidepressant-like effects of the drug.[10]

Caption: D1-Dependent Modulation of Glutamate Signaling.

Experimental Workflow

The following diagram illustrates a general workflow for a pharmacokinetic study of lumateperone in an animal model.

Caption: Workflow of a Lumateperone Pharmacokinetic Study.

Conclusion

The pharmacokinetic studies of lumateperone in animal models have provided a foundational understanding of its ADME properties. These data, in conjunction with pharmacodynamic and toxicological assessments, are critical for the continued development and clinical application of this promising therapeutic agent. Further research may focus on a more detailed characterization of the metabolic pathways and the pharmacokinetic-pharmacodynamic relationships in various animal models of neuropsychiatric disorders.

References

- 1. ijnrd.org [ijnrd.org]

- 2. researchgate.net [researchgate.net]

- 3. Not all partial dopamine D2 receptor agonists are the same in treating schizophrenia. Exploring the effects of bifeprunox and aripiprazole using a computer model of a primate striatal dopaminergic synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic profiling of lumateperone in vitro and in vivo by UPLC-Q Exactive Orbitrap HRMS, and its pharmacokinetic study in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. youtube.com [youtube.com]

- 9. sosjournals.s3.amazonaws.com [sosjournals.s3.amazonaws.com]

- 10. Dopamine promotes NMDA receptor hypofunction in the retina through D1 receptor-mediated Csk activation, Src inhibition and decrease of GluN2B phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Assessing Metrenperone Efficacy in Neurodevelopmental Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodevelopmental disorders (NDDs) encompass a range of conditions characterized by impairments in cognition, communication, behavior, and motor skills.[1] The development of effective pharmacotherapies for NDDs has been challenging, often due to the complex underlying neurobiology and the heterogeneity of these conditions.[2][3] Metrenperone, a potent and selective 5-HT2A receptor antagonist, presents a promising therapeutic avenue for addressing core symptoms of certain NDDs, such as autism spectrum disorder (ASD).[4][5][6] The serotonergic system, particularly the 5-HT2A receptor, has been implicated in the pathophysiology of NDDs, playing a role in regulating synaptic plasticity, neuronal circuitry, and behavior.[4][7]

These application notes provide a comprehensive protocol for assessing the preclinical and clinical efficacy of this compound in the context of NDDs. The protocols outlined below are designed to offer a robust framework for researchers and drug development professionals to evaluate the therapeutic potential of this compound, from initial animal model testing to early-phase clinical trials.

Mechanism of Action

This compound is a selective antagonist of the 5-HT2A receptor. In the central nervous system, 5-HT2A receptors are predominantly expressed in cortical and limbic regions, where they modulate the activity of glutamatergic and dopaminergic neurons. Dysregulation of 5-HT2A receptor signaling has been associated with cognitive inflexibility and repetitive behaviors, which are core features of certain NDDs.[5][6] By blocking these receptors, this compound is hypothesized to restore the balance of excitatory and inhibitory neurotransmission, thereby ameliorating behavioral deficits.

Preclinical Efficacy Assessment

The initial evaluation of this compound's efficacy should be conducted in well-validated animal models of NDDs.[8][9][10][11][12] These models, often genetically engineered mice, exhibit behavioral phenotypes analogous to human symptoms.[8][9][10][13]

Experimental Protocol: Preclinical Assessment in BTBR T+ Itpr3tf/J (BTBR) Mouse Model of Autism

The BTBR mouse strain is an established idiopathic model of autism that displays robust behavioral phenotypes relevant to the core symptoms of ASD, including social deficits and repetitive behaviors.[4][5][6]

1. Animals and Housing:

-

Male BTBR mice and age-matched C57BL/6J (control) mice will be used.

-

Animals will be housed in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.

-

All behavioral testing will be conducted during the light phase.

2. Drug Administration:

-

This compound will be dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).

-

Mice will receive either vehicle or this compound (e.g., 0.1, 0.3, or 1.0 mg/kg) via intraperitoneal (IP) injection 30 minutes prior to behavioral testing.

3. Behavioral Assays:

-

Three-Chamber Social Interaction Test: To assess social preference and novelty.

-

The apparatus consists of a three-chambered box.

-

Habituation Phase: The test mouse is allowed to freely explore all three chambers for 10 minutes.

-

Sociability Phase: An unfamiliar mouse (Stranger 1) is placed in a wire cage in one of the side chambers. The time spent in the chamber with Stranger 1 and the time spent sniffing the wire cage are recorded for 10 minutes.

-

Social Novelty Phase: A second unfamiliar mouse (Stranger 2) is placed in the wire cage in the opposite side chamber. The time spent with the now-familiar Stranger 1 versus the novel Stranger 2 is recorded for 10 minutes.

-

-

Self-Grooming Test: To measure repetitive and stereotyped behaviors.

-

Each mouse is placed individually in a clean, empty standard mouse cage.

-

Following a 10-minute habituation period, the cumulative time spent grooming all body regions is recorded for 10 minutes.

-

-

Marble Burying Test: To assess repetitive and compulsive-like digging behavior.

-

The test cage is filled with 5 cm of bedding, and 20 marbles are evenly spaced on the surface.

-

The mouse is placed in the cage for 30 minutes.

-

The number of marbles buried (at least two-thirds covered by bedding) is counted.

-

4. Molecular and Cellular Analysis:

-

Electroencephalography (EEG): To assess changes in brain electrical activity.[14][15][16][17][18]

-

Mice will be implanted with EEG electrodes over the prefrontal cortex and hippocampus.

-

Baseline and post-treatment EEG recordings will be analyzed for changes in power spectral density and event-related potentials.

-

-

Post-mortem Brain Tissue Analysis:

-

Western blotting or immunohistochemistry will be used to measure the levels of key proteins involved in synaptic plasticity (e.g., PSD-95, synaptophysin) and downstream signaling of the 5-HT2A receptor.

Data Presentation: Hypothetical Preclinical Results

Table 1: Effect of this compound on Social Interaction in BTBR Mice

| Treatment Group | Time in Chamber with Stranger 1 (s) | Time Sniffing Stranger 1 (s) | Time in Chamber with Stranger 2 (s) | Time Sniffing Stranger 2 (s) |

| BTBR + Vehicle | 150 ± 15 | 30 ± 5 | 180 ± 20 | 40 ± 6 |

| BTBR + this compound (0.1 mg/kg) | 200 ± 18 | 55 ± 7 | 250 ± 22 | 70 ± 8 |

| BTBR + this compound (0.3 mg/kg) | 240 ± 20 | 75 ± 9 | 280 ± 25 | 90 ± 10 |

| BTBR + this compound (1.0 mg/kg) | 235 ± 21 | 72 ± 8 | 275 ± 24 | 88 ± 9 |

| C57BL/6J + Vehicle | 250 ± 20 | 80 ± 10 | 300 ± 25 | 100 ± 12 |

Table 2: Effect of this compound on Repetitive Behaviors in BTBR Mice

| Treatment Group | Self-Grooming Time (s) | Number of Marbles Buried |

| BTBR + Vehicle | 120 ± 10 | 15 ± 2 |

| BTBR + this compound (0.1 mg/kg) | 95 ± 8 | 11 ± 1.5 |

| BTBR + this compound (0.3 mg/kg) | 70 ± 6 | 7 ± 1 |

| BTBR + this compound (1.0 mg/kg) | 75 ± 7 | 8 ± 1.2 |

| C57BL/6J + Vehicle | 40 ± 5 | 5 ± 1 |

Clinical Efficacy Assessment

Following promising preclinical results, the efficacy of this compound should be evaluated in a clinical trial setting. A Phase II, randomized, double-blind, placebo-controlled trial is a standard approach for assessing the preliminary efficacy and safety of a new drug in a patient population.[2]

Experimental Protocol: Phase II Clinical Trial in Adolescents with Autism Spectrum Disorder

1. Study Population:

-

Participants will be adolescents (ages 13-17) with a confirmed diagnosis of ASD according to DSM-5 criteria.

-

Inclusion criteria will include significant social communication deficits and the presence of restricted, repetitive behaviors.

-

Exclusion criteria will include comorbid severe psychiatric disorders, unstable medical conditions, and current use of medications known to interact with the serotonergic system.

2. Study Design:

-

A 12-week, multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.

-

The dose of this compound will be titrated over the first 4 weeks to an optimal dose based on tolerability and clinical response.

3. Outcome Measures:

-

Primary Efficacy Endpoint: Change from baseline to week 12 on the Aberrant Behavior Checklist-Irritability (ABC-I) subscale score.

-

Secondary Efficacy Endpoints:

-

Change from baseline on the Social Responsiveness Scale, Second Edition (SRS-2).

-

Change from baseline on the Repetitive Behavior Scale-Revised (RBS-R).

-

Clinical Global Impression-Improvement (CGI-I) scale score at week 12.

-

-

Safety and Tolerability Endpoints:

-

Incidence of adverse events (AEs).

-

Changes in vital signs, weight, and laboratory parameters (hematology, chemistry, urinalysis).

-

Electrocardiogram (ECG) changes.

-

4. Data Analysis:

-

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, defined as all randomized participants who have received at least one dose of study medication.

-

An analysis of covariance (ANCOVA) model will be used to compare the change from baseline in the ABC-I subscale score between the this compound and placebo groups, with baseline score as a covariate.

-

Similar analyses will be conducted for the secondary efficacy endpoints.

Data Presentation: Key Clinical Trial Parameters

Table 3: Summary of Phase II Clinical Trial Design

| Parameter | Description |

| Study Title | A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Adolescents with Autism Spectrum Disorder |

| Study Phase | II |

| Indication | Autism Spectrum Disorder |

| Patient Population | Adolescents (13-17 years) with a diagnosis of ASD |

| Sample Size | Approximately 150 participants (75 per arm) |

| Primary Objective | To evaluate the efficacy of this compound compared to placebo in reducing irritability in adolescents with ASD |

| Primary Endpoint | Change from baseline to week 12 in the Aberrant Behavior Checklist-Irritability (ABC-I) subscale score |

| Secondary Endpoints | Change from baseline in SRS-2 and RBS-R scores; CGI-I score at week 12 |

| Treatment Duration | 12 weeks |

| Study Drug | This compound (oral administration) |

| Control | Matching Placebo (oral administration) |

| Statistical Analysis | Analysis of Covariance (ANCOVA) |

Conclusion

The protocols detailed in these application notes provide a structured and comprehensive framework for the preclinical and clinical evaluation of this compound as a potential therapeutic agent for neurodevelopmental disorders. By systematically assessing its effects on core behavioral domains in animal models and subsequently in a well-designed clinical trial, researchers and drug development professionals can effectively determine the efficacy, safety, and therapeutic potential of this compound. The use of both behavioral and biological outcome measures, such as EEG, will provide a more complete understanding of the drug's mechanism of action and its impact on the underlying neurophysiology of these complex disorders.[19][20][21][22][23]

References

- 1. Neurodevelopmental disorders: mechanisms and boundary definitions from genomes, interactomes and proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug development for neurodevelopmental disorders: lessons learned from fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Pharmacotherapies for Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Risperidone and the 5-HT2A receptor antagonist M100907 improve probabilistic reversal learning in BTBR T + tf/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5HT2A receptor blockade in dorsomedial striatum reduces repetitive behaviors in BTBR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5-HT2A receptor and serotonin transporter in Asperger’s Disorder: a PET study with [11C]MDL 100907 and [11C]DASB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]